- Method for production of dehydration products using fluorinated alcohols as extractants, World Intellectual Property Organization, , ,
Cas no 823-82-5 (Furan-2,5-dicarbaldehyde)

Furan-2,5-dicarbaldehyde structure
상품 이름:Furan-2,5-dicarbaldehyde
Furan-2,5-dicarbaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- Furan-2,5-dicarbaldehyde
- Furan-2,5-dial
- 2,5-Diformylfuran
- 2,5-Diformylfurane
- 2,5-Furandicarboxaldehyde
- 2,5-Furandicarbaldehyde
- 5-Formylfurfural
- L4HT8N2Z72
- PXJJKVNIMAZHCB-UHFFFAOYSA-N
- NSC618088
- Furan-2,5-dialdehyd
- furan-2,5-dialdehyde
- PubChem22669
- furan-2,5-dicarboxaldehyde
- 2,5-Furandicarbaldehyde #
- BCP14987
- AN
- 2,5-Bis(carboxaldehyde)furan
- 2,5-Furandicarboxyaldehyde
- NSC 618088
- C20899
- Q16736622
- NSC-618088
- AM20080614
- SCHEMBL51391
- SB60899
- DTXSID60231676
- 2,5-Furandicarboxaldehyde, 97%
- 2,5-FURANDICARBOXALDEHYDE [MI]
- AKOS015855726
- UNII-L4HT8N2Z72
- C6H4O3
- CHEBI:83385
- SY047865
- NS00041992
- 2,5-Furandicarboxaldehyde, radical ion(1-) (9CI)
- DS-15261
- MFCD00671517
- EINECS 212-520-7
- YSWG163
- 163857-09-8
- 823-82-5
- D2408
- FT-0600504
- CS-M0775
- DTXCID90154167
- DB-005874
-
- MDL: MFCD00671517
- 인치: 1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H
- InChIKey: PXJJKVNIMAZHCB-UHFFFAOYSA-N
- 미소: O=CC1=CC=C(C=O)O1
계산된 속성
- 정밀분자량: 124.016044g/mol
- 표면전하: 0
- XLogP3: 0.6
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 회전 가능한 화학 키 수량: 2
- 동위원소 질량: 124.016044g/mol
- 단일 동위원소 질량: 124.016044g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 47.3Ų
- 중원자 수량: 9
- 복잡도: 108
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: 미확정
- 융해점: 109.0 to 113.0 deg-C
- PSA: 47.28000
- LogP: 0.90460
- 용해성: 미확정
- 민감성: 열, 빛, 공기에 민감
Furan-2,5-dicarbaldehyde 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: 26
-
위험물 표지:
- 저장 조건:0-10°C
Furan-2,5-dicarbaldehyde 세관 데이터
- 세관 번호:2932190090
- 세관 데이터:
?? ?? ??:
2932190090개요:
2932190090 기타 구조상 걸쭉하지 않은 푸라핀 환화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2932190090 구조에 녹지 않은 푸라핀 고리가 함유된 기타 화합물 (수소화 여부와 상관없이) 부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:20.0%
Furan-2,5-dicarbaldehyde 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044276-100mg |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 100mg |
¥39 | 2023-03-06 | |
Chemenu | CM196044-10g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98%+ | 10g |
$277 | 2024-07-23 | |
eNovation Chemicals LLC | D517686-1g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 97% | 1g |
$255 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2408-1g |
2,5-Diformylfuran |
823-82-5 | 98.0%(GC) | 1g |
¥1790.0 | 2023-09-02 | |
Ambeed | A145215-100g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 100g |
$1055.0 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044276-10g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 10g |
¥937.00 | 2024-07-28 | |
Alichem | A159000076-5g |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 5g |
$262.06 | 2023-09-01 | |
Ambeed | A145215-250mg |
Furan-2,5-dicarbaldehyde |
823-82-5 | 98% | 250mg |
$11.0 | 2025-02-25 | |
abcr | AB141756-5 g |
2,5-Diformylfuran, 98%; . |
823-82-5 | 98% | 5g |
€250.30 | 2023-06-24 | |
abcr | AB141756-1 g |
2,5-Diformylfuran, 98%; . |
823-82-5 | 98% | 1g |
€131.10 | 2023-06-24 |
Furan-2,5-dicarbaldehyde 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Platinum , Silver Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water ; 240 min, 20 bar, 120 °C
참조
합성회로 2
반응 조건
1.1 Catalysts: Vanadyl acetylacetonate , Polyaniline hydrochloride (deprotonated) Solvents: 4-Chlorotoluene ; 1.5 h, 110 °C
참조
Polyaniline-Grafted VO(acac)2: An Effective Catalyst for the Synthesis of 2,5-Diformylfuran from 5-Hydroxymethylfurfural and Fructose
ChemCatChem,
2015,
7(9),
1470-1477
,
합성회로 3
반응 조건
1.1 Catalysts: Copper alloy, nonbase, Cu,Fe Solvents: Acetonitrile ; 3 h, 1 bar, 140 °C
참조
Boosting the lattice oxygen activity of Fe-catalyst for producing 2,5-diformylfuran from 5-hydroxymethylfurfural
Fuel,
2022,
308,
,
합성회로 4
반응 조건
1.1 Solvents: Dimethyl sulfoxide ; 3 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
참조
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Molecular Catalysis,
2023,
551,
,
합성회로 5
합성회로 6
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1 h, 80 °C; 80 °C → rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block
Organic Letters,
2021,
23(9),
3481-3485
,
합성회로 7
반응 조건
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , 1H-Imidazolium, 1-(2-carboxyethyl)-3-ethenyl-, bromide (1:1), polymer with 1,4-d… Solvents: Dimethyl sulfoxide ; 5 h, 135 °C
참조
Direct synthesis of 2,5-diformylfuran from carbohydrates via carbonizing polyoxometalate based mesoporous poly(ionic liquid)
Catalysis Today,
2019,
319,
57-65
,
합성회로 8
합성회로 9
반응 조건
1.1 Catalysts: Potassium bromide , Amberlite IR 120H Solvents: Dimethyl sulfoxide ; 12 h, 120 °C
참조
A solid acid catalysed one-pot selective approach for 2,5-diformylfuran synthesis from fructose/carbohydrate feedstocks
Green Chemistry,
2022,
24(16),
6125-6130
,
합성회로 10
반응 조건
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Dodecane
참조
Synthesis of furan-2,5-dicarbaldehyde by oxidation of 5-siloxymethyl-2-furfural
Synthetic Communications,
1994,
24(7),
939-44
,
합성회로 11
반응 조건
1.1 Reagents: Cesium acetate Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 10 h, 30 - 35 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
참조
Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis
Organic Chemistry Frontiers,
2018,
5(11),
1782-1786
,
합성회로 12
반응 조건
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 (silica-supported) Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
참조
Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols
Chemical Communications (Cambridge,
2021,
57(7),
907-910
,
합성회로 13
반응 조건
1.1 Solvents: Dimethyl sulfoxide ; 3 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ; 10 h, 120 °C
참조
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Molecular Catalysis,
2023,
551,
,
합성회로 14
반응 조건
1.1 Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
1.2 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
1.2 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
참조
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Molecular Catalysis,
2023,
551,
,
합성회로 15
반응 조건
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C
참조
Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere
ChemistrySelect,
2022,
7(14),
,
합성회로 16
합성회로 17
합성회로 18
반응 조건
1.1 Reagents: Hydrochloric acid , Water Solvents: Acetone , Water
참조
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
Synthesis,
1988,
(4),
316-18
,
합성회로 19
합성회로 20
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; 2 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 Solvents: Tetrahydrofuran ; 2 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
참조
Benzene-, pyrrole-, and furan-containing diametrically strapped calix[4]pyrroles-an experimental and theoretical study of hydrogen-bonding effects in chloride anion recognition
Angewandte Chemie,
2008,
47(27),
5038-5042
,
합성회로 21
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
참조
Furan
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2001,
1,
1-5
,
합성회로 22
반응 조건
1.1 Reagents: Oxygen Catalysts: Iron Solvents: Acetonitrile ; rt → 120 °C; 3 h, 1 MPa, 120 °C
참조
Toward an integrated conversion of fructose for two-step production of 2,5-furandicarboxylic acid or furan-2,5-dimethylcarboxylate with air as oxidant
Chemical Engineering Journal (Amsterdam,
2022,
450,
,
합성회로 23
합성회로 24
합성회로 25
반응 조건
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine , Potassium tert-butoxide Solvents: Pentane , Hexane
1.2 Solvents: Diethyl ether , Pentane , Hexane
1.3 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether , Pentane , Hexane , Water
1.2 Solvents: Diethyl ether , Pentane , Hexane
1.3 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether , Pentane , Hexane , Water
참조
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
Synthesis,
1988,
(4),
316-18
,
합성회로 26
반응 조건
1.1 Catalysts: Glucose , p-Toluenesulfonic acid ; 24 h, 180 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 27 h, 140 °C
참조
Metal Free Acid Base Catalyst in the Selective Synthesis of 2,5-Diformylfuran from Hydroxymethylfurfural, Fructose, and Glucose
ACS Sustainable Chemistry & Engineering,
2017,
5(1),
701-707
,
합성회로 27
반응 조건
1.1 Catalysts: Glucose , p-Toluenesulfonic acid ; 24 h, 180 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ; 8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ; 24 h, 140 °C
참조
Metal Free Acid Base Catalyst in the Selective Synthesis of 2,5-Diformylfuran from Hydroxymethylfurfural, Fructose, and Glucose
ACS Sustainable Chemistry & Engineering,
2017,
5(1),
701-707
,
합성회로 28
합성회로 29
반응 조건
1.1 Reagents: Sulfuric acid Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dimethyl sulfoxide ; 2 h, 1 bar, 120 °C
1.2 Reagents: Oxygen ; 4 h, 3 bar, 120 °C
1.2 Reagents: Oxygen ; 4 h, 3 bar, 120 °C
참조
The one-step transformation of fructose to 2,5-diformylfuran over Ru metal supported on montmorillonite
New Journal of Chemistry,
2020,
44(32),
13659-13668
,
Furan-2,5-dicarbaldehyde Raw materials
- D-Fructose
- 5-iodofuran-2-carbaldehyde
- Fructose
- Cellulose
- INULIN
- 5-(methylsulfanyl)methylfuran-2-carbaldehyde
- D(+)-Glucose
- 5-Hydroxymethylfurfural
- (tert-butyldimethylsilyl)MF
- 2,5-Furandicarboxylic acid
- 5-(1,3-Dioxolan-2-yl)-2-furaldehyde
- Sucrose, Ultra Pure
- 2-oxoacetic acid
- 2,5-Furandimethanol
- Ethyl 5-(Chloromethyl)furan-2-carboxylate
- 5-(Chloromethyl)furan-2-carbaldehyde
- Dimethyl sulfoxide
Furan-2,5-dicarbaldehyde Preparation Products
Furan-2,5-dicarbaldehyde 관련 문헌
-
1. Alkaline-earth metal complexes of macrocyclic Schiff bases derived from furan-2,5-dicarbaldehydeDiana H. Cook,David E. Fenton J. Chem. Soc. Dalton Trans. 1979 810
-
Sónia P. M. Ventura,Paulo de Morais,Jaime A. S. Coelho,Tania Sintra,Jo?o A. P. Coutinho,Carlos A. M. Afonso Green Chem. 2016 18 4733
-
3. Synthesis and paratropicity of heteroatom-bridged [17]annulenonesTerry M. Cresp,Melvyn V. Sargent J. Chem. Soc. Perkin Trans. 1 1973 2961
-
4. Complexes of ligands providing endogenous bridges. Part 1. The syntheses and crystal structures of barium and lead(II) complexes of macrocyclic Schiff bases derived from heterocyclic dicarbonyls and 1, n-diamino-n′-hydroxyalkanes (n,n′= 3,2; 4,2; or 5,3)Harry Adams,Neil A. Bailey,David E. Fenton,Rosalind J. Good,Richard Moody,Cecilia O. Rodriguez de Barbarin J. Chem. Soc. Dalton Trans. 1987 207
-
Chiara Danielli,Luuk van Langen,Deborah Boes,Fioretta Asaro,Serena Anselmi,Francesca Provenza,Monia Renzi,Lucia Gardossi RSC Adv. 2022 12 35676
823-82-5 (Furan-2,5-dicarbaldehyde) 관련 제품
- 611-13-2(Methyl 2-furoate)
- 1219803-80-1(Furfural-d4 (Stabilized with BHT))
- 496-41-3(Benzofuran-2-carboxylic acid)
- 620-02-0(5-Methylfurfural)
- 492-94-4(bis(furan-2-yl)ethane-1,2-dione)
- 534-22-5(2-Methylfuran)
- 614-99-3(Ethyl 2-furoate)
- 88-14-2(2-Furoic acid)
- 2228289-82-3(3-(1-phenylcyclopentyl)methylpiperidin-3-ol)
- 2167224-00-0(2-methoxy-1-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazol-2-ylpropan-1-one)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:823-82-5)Furan-2,5-dicarbaldehyde

순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:823-82-5)Furan-2,5-dicarbaldehyde

순결:99%/99%
재다:25g/100g
가격 ($):238.0/950.0